4-((4-(2-Methyloxazol-4-yl)phenyl)sulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide
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Overview
Description
4-((4-(2-Methyloxazol-4-yl)phenyl)sulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide is a complex organic compound that features a thiazepane ring, an oxazole ring, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-(2-Methyloxazol-4-yl)phenyl)sulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide typically involves multi-step organic reactions. The process begins with the preparation of the oxazole and thiazepane intermediates, followed by their coupling through sulfonylation.
Oxazole Synthesis: The oxazole ring can be synthesized via the cyclization of appropriate precursors under acidic or basic conditions.
Thiazepane Synthesis: The thiazepane ring is formed through the cyclization of a suitable diamine with a dihalide.
Coupling and Sulfonylation: The final step involves coupling the oxazole and thiazepane intermediates through a sulfonylation reaction, typically using sulfonyl chlorides in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-((4-(2-Methyloxazol-4-yl)phenyl)sulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halides, acids, and bases are used under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
4-((4-(2-Methyloxazol-4-yl)phenyl)sulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its structural properties may be useful in the development of new materials with specific electronic or mechanical properties.
Biological Studies: The compound can be used to study biological pathways and interactions, particularly those involving sulfur-containing functional groups.
Mechanism of Action
The mechanism of action of 4-((4-(2-Methyloxazol-4-yl)phenyl)sulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide involves its interaction with specific molecular targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Methyloxazol-4-yl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide
- 4-Hydroxy-2-quinolones
Uniqueness
4-((4-(2-Methyloxazol-4-yl)phenyl)sulfonyl)-7-phenyl-1,4-thiazepane 1,1-dioxide is unique due to its combination of an oxazole ring, a thiazepane ring, and a sulfonyl group. This combination imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable target for research and development.
Properties
IUPAC Name |
4-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]sulfonyl-7-phenyl-1,4-thiazepane 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5S2/c1-16-22-20(15-28-16)17-7-9-19(10-8-17)30(26,27)23-12-11-21(29(24,25)14-13-23)18-5-3-2-4-6-18/h2-10,15,21H,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMXBNLKBMSDRJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)N3CCC(S(=O)(=O)CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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